4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol
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Overview
Description
4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol is a chemical compound with the molecular formula C₂₉H₂₄N₂O . This compound is a member of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Friedel-Crafts reaction, which can be catalyzed by Brönsted acidic ionic liquids . Industrial production methods may vary, but they often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol can be compared with other similar compounds, such as:
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound shares a similar aromatic structure and is known for its diverse pharmacological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has similar functional groups and is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917804-94-5 |
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Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[1-(2-aminophenyl)-2,6-diphenyl-4H-pyridin-4-yl]phenol |
InChI |
InChI=1S/C29H24N2O/c30-26-13-7-8-14-27(26)31-28(22-9-3-1-4-10-22)19-24(21-15-17-25(32)18-16-21)20-29(31)23-11-5-2-6-12-23/h1-20,24,32H,30H2 |
InChI Key |
GUBSBJCDKAZAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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